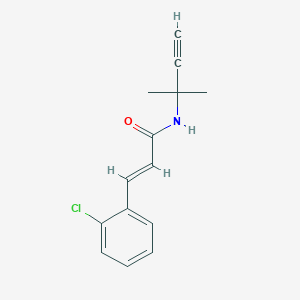

![molecular formula C18H15ClN2OS B5568782 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide" often involves complex chemical reactions. For example, the compound AZD4877, a kinesin spindle protein inhibitor, was identified through structure-activity relationship analysis, highlighting the intricate processes involved in synthesizing compounds with specific biological activities (Theoclitou et al., 2011). Similarly, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide through the reaction of 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole showcases the detailed chemical synthesis techniques applicable to thiazole derivatives (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure and interactions of related compounds provide insight into the stability and reactivity of thiazole derivatives. For instance, the analysis of N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, which could be analogous to the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Thiocarbonyl ylides, formed from reactions involving thiobenzamide, can undergo 1,5-dipolar electrocyclization, leading to the formation of 4-amino-4,5-dihydro-1,3-thiazole derivatives. Such reactions demonstrate the reactivity of thiazole compounds under various conditions (Egli et al., 2007).

Physical Properties Analysis

The vibrational analysis and theoretical DFT investigations of similar compounds, like N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, offer insights into their physical properties, including stability and conformational flexibility, which are crucial for understanding the behavior of thiazole derivatives (Aydın et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, can be inferred from studies on compounds with similar structures. For example, the synthesis and biological activity investigation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide reveal the antimicrobial potential of thiazole derivatives (Patel & Dhameliya, 2010).

科学的研究の応用

Pharmacological Evaluation and Anticonvulsant Activity

A series of compounds, including those related to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide, were designed and evaluated for their anticonvulsant activities. These compounds exhibit binding affinity to benzodiazepine receptors, a pharmacophore associated with anticonvulsant effects. Some synthesized derivatives demonstrated significant anticonvulsant activity, showcasing their potential as lead compounds for the development of new anticonvulsant drugs (Faizi et al., 2017).

Antimicrobial Applications

Research into derivatives incorporating the thiazole ring, similar to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide, has shown promising antimicrobial properties. A series of synthesized compounds were found to exhibit inhibitory action against a variety of bacterial and fungal strains, suggesting their potential in treating microbial diseases (Desai et al., 2013).

Anticancer Potential

The discovery of compounds structurally related to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide has led to the identification of potential anticancer agents. For instance, AZD4877, a kinesin spindle protein inhibitor with a thiazolo[5,4-d]pyrimidin-6-yl moiety, has shown notable in vivo efficacy against cancer, indicating the potential therapeutic application of thiazole derivatives in oncology (Theoclitou et al., 2011).

Synthesis and Evaluation of Thiazolidinedione Derivatives

Thiazolidinedione derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their pharmacological activities, including anti-hyperglycemic and anti-hyperlipidemic effects. These studies contribute to the understanding of the structure-activity relationship, furthering the development of new therapeutic agents (Shrivastava et al., 2016).

Thiazolides in Colorectal Tumor Cell Apoptosis

Thiazolides, a novel class of compounds including variations of the thiazole structure, have demonstrated the ability to induce apoptosis in colorectal tumor cells. These findings provide insights into the mechanisms of action of thiazolides and their potential application in cancer therapy (Brockmann et al., 2014).

将来の方向性

特性

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-12-6-8-13(9-7-12)17(22)21-18-20-11-15(23-18)10-14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKUFDCQWUMGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)